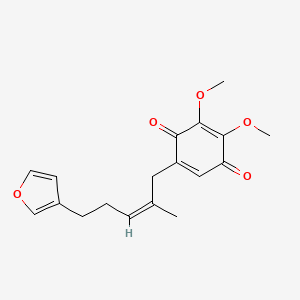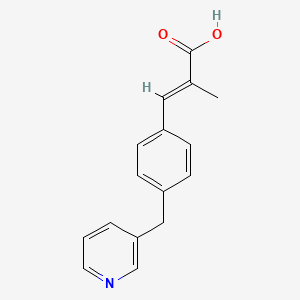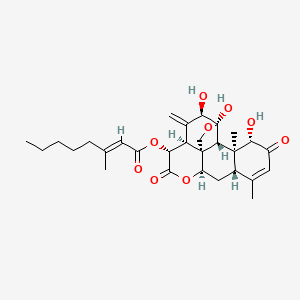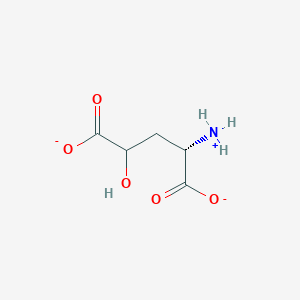
4-hydroxy-L-glutamate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-L-glutamate(1-) is an L-alpha-amino acid anion resulting from deprotonation of the carboxy groups and protonation of the amino group of 4-hydroxy-L-glutamic acid It derives from a L-glutamate(1-). It is a conjugate base of a 4-hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(2-).
Applications De Recherche Scientifique
Glutamate Receptor Potentiation and Neuroprotection
4-hydroxy-L-glutamate(1-) is involved in the potentiation of AMPA-type glutamate receptors. A study on a novel AMPA receptor potentiator, LY503430, showed that this molecule selectively enhanced glutamate-induced calcium influx, which indicates its potential in synaptic transmission enhancement, cognitive process support, and neuroprotection. Notably, LY503430 provided functional and histological protection in rodent models of Parkinson's disease, indicating its potential for neuroprotective and neurotrophic effects in neurodegenerative diseases (Murray et al., 2003).
Glutamate as a Neurotransmitter and its Pathological Roles
Glutamate acts as the primary excitatory neurotransmitter in the brain and is involved in most aspects of normal brain function. Its dysregulation, however, may contribute to acute and chronic neurodegeneration. For instance, endogenous glutamate may contribute to brain damage after cerebral ischemia or traumatic brain injury, and in chronic neurodegenerative disorders like amyotrophic lateral sclerosis and Huntington's chorea. Strategies targeting glutamate receptors, such as NMDA and AMPA receptor antagonists, are being explored for their therapeutic potential in these conditions (Meldrum, 2000).
Neurodegenerative Disease and Glutamate Antagonists
Interestingly, studies have indicated that glutamate antagonists, specifically N-methyl-D-aspartate antagonists, may actually enhance neurodegeneration in the mature brain undergoing slowly progressing neurodegeneration. Conversely, antagonists of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors may offer neuroprotective effects. This highlights the complex role of glutamate in neurodegeneration and the need for a nuanced approach in targeting glutamate receptors for therapeutic purposes (Ikonomidou et al., 2000).
Synthesis and Pharmacological Applications
The 4-hydroxy substituted glutamic acid moiety is a structural component of several biologically significant compounds. Advances in the stereoselective synthesis of such compounds, as demonstrated in the efficient and selective synthesis of threo-β-hydroxy-l-glutamic acid, have potential implications for pharmaceutical applications, including the development of novel therapeutics and bioactive molecules (Kim et al., 2009).
Propriétés
Formule moléculaire |
C5H8NO5- |
|---|---|
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
(2S)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3?/m0/s1 |
Clé InChI |
HBDWQSHEVMSFGY-SCQFTWEKSA-M |
SMILES isomérique |
C([C@@H](C(=O)[O-])[NH3+])C(C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
SMILES canonique |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
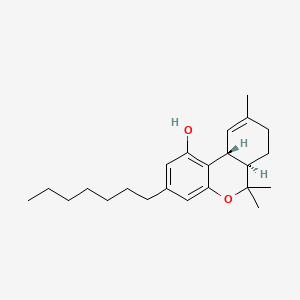

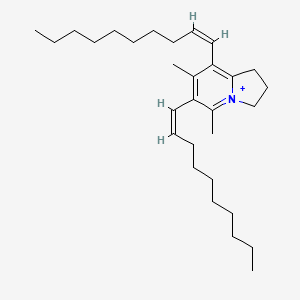
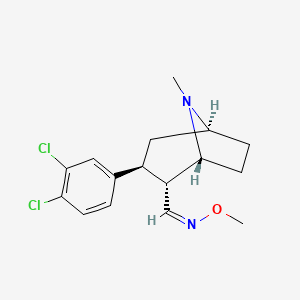
![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
